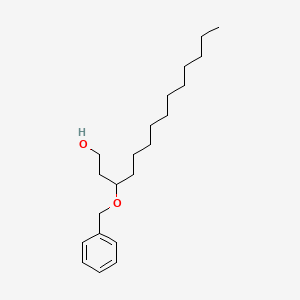

(3R)-3-(Benzyloxy)tetradecan-1-OL

Description

(3R)-3-(Benzyloxy)tetradecan-1-OL is a chiral secondary alcohol featuring a benzyl-protected hydroxyl group at the third carbon of a 14-carbon chain. This compound is of interest in synthetic organic chemistry, particularly in the preparation of complex molecules such as lipids, surfactants, or bioactive intermediates. Its stereochemistry at the C3 position (R-configuration) and the benzyl ether group make it a versatile building block for asymmetric synthesis.

Properties

Molecular Formula |

C21H36O2 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

3-phenylmethoxytetradecan-1-ol |

InChI |

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,21-22H,2-9,13,16-19H2,1H3 |

InChI Key |

BDNJHLQOWXQLQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CCO)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from structurally related compounds described in the literature (e.g., ), focusing on functional groups and synthetic strategies. Below is a comparative analysis based on analogous compounds:

Table 1: Key Features of Related Compounds

Key Differences:

Backbone Structure :

- (3R)-3-(Benzyloxy)tetradecan-1-OL has a linear 14-carbon chain, whereas piperidine derivatives (e.g., compound 10 in ) are cyclic amines. This distinction impacts their reactivity and applications (e.g., linear chains are better suited for lipid synthesis, while cyclic structures are used in alkaloid frameworks) .

Functional Group Reactivity :

- The benzyl ether group in the target compound is more stable under acidic conditions compared to TBDMS ethers (e.g., compound 12 ), which are prone to cleavage by fluoride ions .

- Unlike bromoalkyl derivatives (e.g., compound 12 ), the target compound lacks electrophilic sites, limiting its utility in alkylation reactions.

Stereochemical Complexity :

- The R-configuration at C3 in This compound contrasts with the D-alanine configuration in H-β-(3-Benzothienyl)-D-Ala-OH (), which is critical for biological activity in peptide-based systems .

Research Findings and Limitations

Critical Analysis of Evidence

- focuses on piperidine and bromoalkyl intermediates, which share functional groups (e.g., benzyloxycarbonyl, TBDMS ethers) but differ fundamentally in backbone structure and application scope.

Recommendations for Further Research

Consult specialized databases (e.g., SciFinder, Reaxys) for synthetic protocols and physicochemical data on This compound .

Investigate its role in lipid bilayer systems or asymmetric catalysis, leveraging its chiral center and hydrophobic chain.

Compare its stability and reactivity with other benzyl ethers (e.g., (3S)-3-benzyloxyhexadecanol) to refine structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.